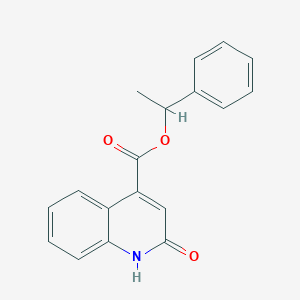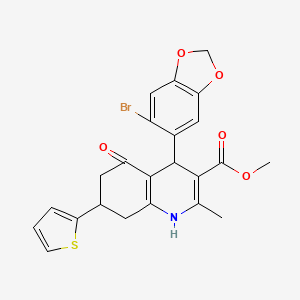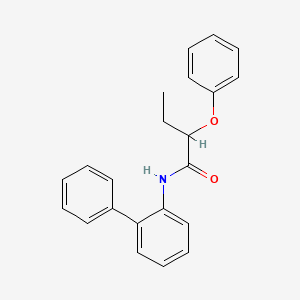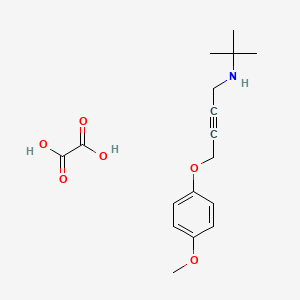![molecular formula C19H28BrNO5 B4074194 1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074194.png)
1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane;oxalic acid is a complex organic compound with a molecular formula of C17H26BrNO It is characterized by the presence of a brominated aromatic ring, a butyl chain, and an azepane ring
Preparation Methods
The synthesis of 1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane typically involves multiple steps:
Ether Formation: The brominated aromatic compound is then reacted with a butyl chain containing a leaving group (such as a halide) to form the ether linkage.
Azepane Ring Formation: The final step involves the formation of the azepane ring through a cyclization reaction, often using a base to facilitate the process.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization: The butyl chain can participate in cyclization reactions to form different ring structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases like sodium hydroxide for cyclization, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane involves its interaction with molecular targets through its brominated aromatic ring and azepane structure. The bromine atom can form bonds with nucleophilic sites on proteins or enzymes, affecting their function. The azepane ring can interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane include:
1-[4-(4-Chloro-2-methylphenoxy)butyl]azepane: Similar structure but with a chlorine atom instead of bromine.
1-[4-(4-Fluoro-2-methylphenoxy)butyl]azepane: Contains a fluorine atom, leading to different reactivity and interactions.
1-[4-(4-Iodo-2-methylphenoxy)butyl]azepane: Iodine substitution results in unique chemical properties.
The uniqueness of 1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane lies in its specific bromine substitution, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-15-14-16(18)8-9-17(15)20-13-7-6-12-19-10-4-2-3-5-11-19;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTAPBNWKZOLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)


![1-[2-(3-Bromophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074127.png)
![1-[3-(4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4074141.png)
![N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4074146.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4074153.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074174.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide](/img/structure/B4074177.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074179.png)
![Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate](/img/structure/B4074181.png)

![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)

